molecular formula C20H19N3O2 B5778557 2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione

2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione

Cat. No. B5778557
M. Wt: 333.4 g/mol
InChI Key: LORLWUYVUNESLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione, also known as PI-3K inhibitor, is a chemical compound that has been widely studied for its potential applications in various scientific fields.

Mechanism of Action

2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione inhibitor works by inhibiting the activity of the PI3K enzyme, which is responsible for the phosphorylation of phosphatidylinositol lipids in the cell membrane. This phosphorylation event activates downstream signaling pathways, including Akt and mTOR, which promote cell survival and proliferation. By inhibiting PI3K, 2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione inhibitor effectively blocks these signaling pathways, leading to the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione inhibitor has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In preclinical studies, 2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione inhibitor has been shown to be effective against a range of cancer types, including breast, lung, and prostate cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione inhibitor in lab experiments is its specificity for the PI3K enzyme, which allows for the targeted inhibition of downstream signaling pathways. However, one of the limitations of using 2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione inhibitor is its potential toxicity, which can limit its use in vivo. Additionally, the synthesis of 2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione inhibitor can be challenging and requires expertise in organic chemistry.

Future Directions

There are several future directions for the study of 2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione inhibitor. One area of research is the development of more potent and selective inhibitors that can be used in vivo. Another area of research is the identification of biomarkers that can predict response to 2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione inhibitor treatment, which can help to identify patients who are most likely to benefit from this therapy. Additionally, there is a need for further studies to elucidate the mechanisms of resistance to 2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione inhibitor, which can help to inform the development of combination therapies that can overcome this resistance. Finally, the use of 2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione inhibitor in combination with other therapies, such as chemotherapy and radiation therapy, is an area of active investigation.

Synthesis Methods

The synthesis of 2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione inhibitor involves a series of chemical reactions that require expertise in organic chemistry. It is typically synthesized through the condensation of 2-acetylfuran and 2-pyridylhydrazine, followed by the reaction with 1,3-indandione. The resulting compound is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione inhibitor has been extensively studied for its potential applications in cancer research, as it has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a critical role in the regulation of cell growth and survival, and its dysregulation has been implicated in the development and progression of various types of cancer. 2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione inhibitor has been shown to induce apoptosis and inhibit tumor growth in preclinical studies, making it a promising candidate for further development as an anticancer agent.

properties

IUPAC Name

2-[1-(4-pyridin-2-ylpiperazin-1-yl)ethylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-14(18-19(24)15-6-2-3-7-16(15)20(18)25)22-10-12-23(13-11-22)17-8-4-5-9-21-17/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORLWUYVUNESLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[4-(pyridin-2-yl)piperazin-1-yl]ethylidene}-1H-indene-1,3(2H)-dione

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